3-Aminobutan-2-ol is a vicinal amino alcohol characterized by two adjacent stereocenters, making it a highly valuable chiral building block and functional industrial additive. In pharmaceutical procurement, specific enantiomers (such as (R)-3-aminobutan-2-ol) are critical precursors for active pharmaceutical ingredients (APIs), most notably the HIV integrase inhibitor Dolutegravir [1]. Beyond fine chemicals, 3-aminobutan-2-ol is increasingly procured as a biobased, low-toxicity alkanolamine for high-performance metalworking fluids, where it functions as a superior boundary lubricant and multi-metal corrosion inhibitor[2]. Its dual functionality as both a precise chiral auxiliary for asymmetric synthesis and a robust, sustainable industrial additive drives its selection over simpler, non-chiral amino alcohols.
Substituting 3-Aminobutan-2-ol with simpler alkanolamines (e.g., ethanolamine or 1-amino-2-propanol) fundamentally compromises performance in both stereoselective and industrial applications. In API synthesis, the lack of the specific vicinal stereocenters prevents the formation of the required chiral hexameric rings, halting the synthesis of target molecules like Dolutegravir and necessitating costly, multi-step chiral resolution workarounds [1]. In industrial metalworking fluids, replacing 3-amino-2-butanol with standard petroleum-derived amines eliminates its specific biobased boundary lubrication properties and multi-metal corrosion inhibition, leading to inferior tool cooling, increased wear, and reduced fluid stability at alkaline pH ranges [2].
The procurement of the specific (R)-enantiomer of 3-aminobutan-2-ol is a major cost driver in the synthesis of Dolutegravir. Utilizing an optimized one-step protocol from commodity materials avoids traditional chiral resolution procedures, resulting in a 70% cost reduction for the aminoalcohol precursor and a 19% cost reduction in the final API compared to legacy multi-step syntheses from crotonates [1].
| Evidence Dimension | API and Precursor Cost Reduction |
| Target Compound Data | (R)-3-aminobutan-2-ol via direct one-step synthesis (70% aminoalcohol cost reduction, 19% API cost reduction) |
| Comparator Or Baseline | Traditional chiral resolution or multi-step synthesis from crotonates |
| Quantified Difference | 70% reduction in precursor cost; 19% reduction in total API cost |
| Conditions | Commercial-scale API synthesis of Dolutegravir |
Procuring the exact enantiomer via optimized routes directly translates to massive cost savings in commercial-scale API manufacturing.
For applications requiring extreme stereopurity, 3-aminobutan-2-ol can be synthesized via biocatalytic reductive amination using native Amine Dehydrogenases (AmDHs). This method yields (3S)-3-aminobutan-2-ol with an exceptional 98.8%–99.4% enantiomeric excess (ee) at high conversion rates (up to 97.1% at 50 mM), far surpassing the optical purity typically achieved by standard chemical asymmetric reduction baselines [1].
| Evidence Dimension | Enantiomeric Purity (ee) |
| Target Compound Data | (3S)-3-aminobutan-2-ol synthesized via MsmeAmDH (98.8%–99.4% ee at up to 97.1% conversion) |
| Comparator Or Baseline | Standard chemical asymmetric reduction or racemic baselines (<90% ee) |
| Quantified Difference | Near-perfect enantiopurity (>98.8% ee) without downstream resolution |
| Conditions | Biocatalytic reductive amination at 50 mM substrate concentration |
High enantiomeric purity eliminates the need for downstream chiral resolution, streamlining procurement for stereospecific pharmaceutical applications.
In the formulation of metalworking fluids, 3-amino-2-butanol serves as a highly effective, biobased alternative to petroleum-derived alkanolamines. When formulated at a pH of 7 to 12, it forms stable fatty acid salts (e.g., oleic acid 3-amino-2-butanol salt) that provide superior boundary lubrication and multi-metal corrosion inhibition, outperforming standard non-renewable amines and ammonia-based alternatives in extreme-pressure environments [1].
| Evidence Dimension | Lubrication and Toxicity Profile |
| Target Compound Data | 3-amino-2-butanol (biobased, low-toxicity boundary lubricant forming stable fatty acid salts at pH 7-12) |
| Comparator Or Baseline | Petroleum-based alkanolamines and ammonia (higher toxicity, non-renewable, inferior multi-metal protection) |
| Quantified Difference | Superior boundary lubrication and improved sustainability profile |
| Conditions | Aqueous metalworking fluid formulations (pH 7-12) |
For industrial formulators, this compound offers a drop-in biobased alternative that maintains or exceeds the extreme-pressure and boundary lubrication performance of traditional petroleum amines.
The (R)-enantiomer of 3-aminobutan-2-ol is the optimal choice for synthesizing the chiral hexameric ring in HIV integrase inhibitors like Dolutegravir. Its use as a direct precursor circumvents complex chiral resolution steps, significantly reducing both precursor and final API manufacturing costs [1].
3-Aminobutan-2-ol is highly recommended for formulators of synthetic and semi-synthetic metalworking fluids. It acts as a premium boundary lubricant and multi-metal corrosion inhibitor in alkaline environments (pH 7-12), offering a sustainable, low-toxicity upgrade over traditional petroleum-based alkanolamines [2].
Due to its vicinal stereocenters, stereopure 3-aminobutan-2-ol (achievable up to 99.4% ee via biocatalysis) is an ideal bidentate ligand and chiral auxiliary. It provides superior steric hindrance and stereocontrol in asymmetric catalysis compared to mono-substituted amino alcohols like ethanolamine or 1-amino-2-propanol [3].
Corrosive